methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
The primary targets of the compound “methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate” are currently unknown
Mode of Action
It’s known that the compound undergoes transformations in the presence of pentacarbonyliron and hmpa in benzene and toluene . The probable mechanism of these transformations has been proposed, but further studies are required to confirm this and to understand how these transformations influence the compound’s interaction with its targets .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized in the body
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-chromene-3-carboxylic acid with benzo[b]thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]furan-2-carboxylate
- Methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]pyrrole-2-carboxylate
Uniqueness
Methyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate is unique due to the presence of both chromene and benzo[b]thiophene rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
methyl 3-[(4-oxochromene-3-carbonyl)amino]-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13NO5S/c1-25-20(24)18-16(12-7-3-5-9-15(12)27-18)21-19(23)13-10-26-14-8-4-2-6-11(14)17(13)22/h2-10H,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQOXQXVYPIRPC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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